(R)-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid
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Overview
Description
®-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[34]octane-5-carboxylic acid is a complex organic compound that features a spirocyclic structure with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the Boc protecting group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its spirocyclic structure makes it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action.
Medicine
In medicinal chemistry, ®-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid shares similarities with other spirocyclic compounds, such as spiro[3.4]octane derivatives and azaspiro compounds.
- Other similar compounds include those with Boc protecting groups and difluoro substitutions.
Uniqueness
What sets ®-2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azaspiro[3.4]octane-5-carboxylic acid apart is its specific combination of a spirocyclic core, difluoro substitutions, and a Boc protecting group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C13H19F2NO4 |
---|---|
Molecular Weight |
291.29 g/mol |
IUPAC Name |
(5R)-7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octane-5-carboxylic acid |
InChI |
InChI=1S/C13H19F2NO4/c1-11(2,3)20-10(19)16-6-12(7-16)5-13(14,15)4-8(12)9(17)18/h8H,4-7H2,1-3H3,(H,17,18)/t8-/m0/s1 |
InChI Key |
HPJIXVPLEHLZLT-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C[C@H]2C(=O)O)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CC2C(=O)O)(F)F |
Origin of Product |
United States |
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